2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
Description
2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 4-bromobenzylthio group and at position 5 with a phenyl ring. The oxadiazole scaffold is renowned for its electron-withdrawing properties and structural rigidity, making it a key motif in medicinal chemistry and materials science. This compound has been synthesized via alkylation of precursor oxadiazoles with 4-bromobenzyl halides, as seen in analogous syntheses of sulfanyl-substituted oxadiazoles .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJAOINOTAKOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 4-bromobenzyl chloride with phenylhydrazine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized under acidic conditions to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone
Major Products Formed:
Oxidation: Bromobenzyl sulfanyl derivatives
Reduction: Reduced oxadiazole derivatives
Substitution: Iodobenzyl sulfanyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Physicochemical and Optical Properties
- Solubility :
- Fluorescence :
- Biphenyl-substituted oxadiazoles (e.g., PBD) exhibit strong blue fluorescence but face toxicity and transparency issues . The bromine atom in the target compound could redshift emission wavelengths, though this requires experimental validation.
Biological Activity
2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole
- CAS Number : 21510-43-0
- Molecular Formula : C14H9BrN2O
- Molecular Weight : 301.14 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including this compound, which were tested against a range of bacterial strains. The results demonstrated promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential of oxadiazoles has garnered significant attention. Several studies have reported that compounds with oxadiazole moieties can induce apoptosis in cancer cells through various mechanisms.
A notable case study involved the evaluation of several oxadiazole derivatives against multiple cancer cell lines (e.g., MCF7 for breast cancer and HCT116 for colon cancer). The compound exhibited a notable IC50 value indicating its potency in inhibiting cell proliferation.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells by activating caspases.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within the cell, altering their function and leading to cell cycle arrest.
Case Studies
Several research articles have documented the synthesis and biological evaluation of oxadiazoles:
- Antimicrobial Evaluation : A study synthesized various oxadiazole derivatives and tested their antimicrobial activity against clinical isolates. The findings suggested that modifications on the phenyl ring significantly influenced antibacterial activity .
- Anticancer Properties : Another research highlighted the efficacy of oxadiazole derivatives in inhibiting tumor growth in vitro and in vivo models. The derivatives were shown to have lower IC50 values compared to standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
